REACTION_CXSMILES
|
Cl.N[OH:3].[C:4]([O:7]C(=O)C)(=[O:6])C.O.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:17]([C:16]1[O:3][C:13]([C:4]([OH:7])=[O:6])=[CH:14][CH:15]=1)#[N:12] |f:0.1|
|
Name
|
2-fornyl-5-furancarboxylic acid
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 85° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight (the pH of the solution
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The impurities were extracted with a solution of 4/1 DCM/isopropanol (3×30 mL)
|
Type
|
EXTRACTION
|
Details
|
the pyridine was extracted with a solution of 4/1 DCM/isopropanol (3×30 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with a solution of 3/1 DCM/isopropanol (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1OC(=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |